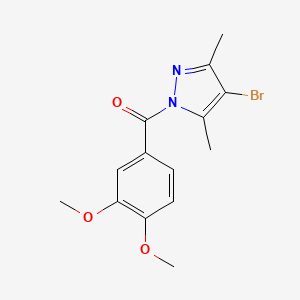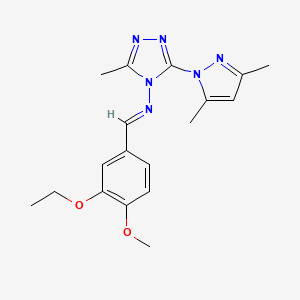
N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazone derivatives, including compounds similar to N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide, typically involves the condensation of a hydrazide with an aldehyde or ketone. For instance, the preparation and crystallization of a related compound, N'-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, demonstrate the applicability of this method. The compound was crystallized from methanol and ethanol, highlighting the importance of solvent choice in the synthesis and crystallization processes of hydrazones (Xue et al., 2011).
Aplicaciones Científicas De Investigación
Application in Heterocyclic Oriented Synthesis
N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide and similar compounds are valuable in heterocyclic oriented synthesis. One study describes the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block for synthesizing various condensed nitrogenous cycles, like benzimidazoles and benzotriazoles, which are significant in drug discovery (Křupková et al., 2013).
Fluorogenic and Chromogenic Reagent in Pharmaceutical Analysis
Another research application involves the use of structurally similar compounds as fluorogenic and chromogenic reagents. A review highlights the application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, for the spectrophotometric and spectrofluorimetric determination of pharmaceutical amines (Elbashir et al., 2011).
Photoregulated Release of Anticancer Drugs
A study demonstrates the use of a nitrobenzyl linkage, similar to that in N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide, for the photoregulated release of anticancer drugs from gold nanoparticles. This technique allows for controlled release upon UV irradiation, making it a promising approach in targeted cancer therapy (Agasti et al., 2009).
Use in Polymer and Materials Science
Nitrobenzyl derivatives are used in polymer and materials science. A study discusses the o-nitrobenzyl group's utilization in the synthesis of photodegradable hydrogels and photocleavable bioconjugates, demonstrating its versatility in materials science applications (Zhao et al., 2012).
Antibacterial and Antimicrobial Activity
Similar compounds exhibit antibacterial and antifungal properties. For instance, a series of halo-substituted aroylhydrazones, closely related in structure, have shown effective antibacterial activity against various bacterial strains and fungal species (Zhang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClFN3O3/c15-9-1-4-13(17)8(5-9)7-18-19-14(21)11-3-2-10(20(22)23)6-12(11)16/h1-7H,(H,19,21)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWJGPINQCNNTB-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)


![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)
![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)
![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)